molecular formula C18H18N2O6S B2495090 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954654-17-2

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2495090
CAS No.: 954654-17-2
M. Wt: 390.41
InChI Key: BZVJUUYAMNKFHU-UHFFFAOYSA-N
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Description

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O6S and its molecular weight is 390.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Enzyme Inhibitory Potential

Research has shown that certain N-substituted sulfonamides bearing the benzodioxane moiety demonstrate significant antibacterial activity against various Gram-negative and Gram-positive bacterial strains. Additionally, these compounds have been explored for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE), revealing substantial inhibitory activity which suggests their potential in managing diabetes and Alzheimer's disease, respectively (Abbasi et al., 2016); (Abbasi et al., 2019).

Anti-inflammatory and Analgesic Activities

Derivatives of the compound have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed promising therapeutic potential, indicating these compounds could be developed into drugs for treating various conditions (Ş. Küçükgüzel et al., 2013).

Anticancer and DNA Interaction

Studies have also focused on the anticancer activity and DNA binding capabilities of certain sulfonamide derivatives. Mixed-ligand copper(II)-sulfonamide complexes have been examined for their ability to bind DNA, cleave DNA, and exhibit genotoxicity and anticancer activity. The research suggests that these complexes could be effective in inducing apoptosis in cancer cells, presenting a new avenue for cancer treatment (González-Álvarez et al., 2013).

Photosensitizing Properties for Cancer Treatment

Additionally, new zinc phthalocyanines substituted with sulfonamide derivative groups have been synthesized, characterized, and evaluated for their photosensitizing properties. These compounds demonstrate high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

COX-2 Inhibition for Pain Management

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has identified potent and selective inhibitors of cyclooxygenase-2 (COX-2), important for developing new treatments for pain and inflammation. This includes the identification of compounds that exhibit significant COX-2 inhibition, providing a basis for further therapeutic development (Hashimoto et al., 2002).

Future Directions

Given the potential biological activities of this compound, future research could focus on further exploring its properties and potential applications. This could include studies to determine its exact mechanism of action, as well as investigations into its potential use in medical or pharmaceutical applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells.

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Based on the reported anticancer activity of similar compounds , it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

Biochemical Analysis

Biochemical Properties

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to have anticancer activity against various cancer cell lines .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to have cytotoxic activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on cellular function over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, it is known that the compound has significant biological activity

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-12-2-5-15(6-3-12)27(22,23)19-9-14-10-20(18(21)26-14)13-4-7-16-17(8-13)25-11-24-16/h2-8,14,19H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJUUYAMNKFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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